benzyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}butanoate
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Overview
Description
Benzyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}butanoate is a complex organic compound that belongs to the class of chromen-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}butanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the condensation of 2-hydroxyacetophenone with an appropriate aldehyde under basic conditions.
Introduction of the methoxyphenyl group: This step involves the use of a methoxy-substituted benzaldehyde in a Friedel-Crafts acylation reaction.
Esterification: The final step involves the esterification of the chromen-4-one derivative with benzyl 2-bromobutanoate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can be performed on the ester group using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Introduction of hydroxyl or carboxyl groups.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amide or thioester derivatives.
Scientific Research Applications
Benzyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}butanoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-inflammatory, antioxidant, and anticancer properties.
Pharmacology: It is investigated for its ability to modulate various biological pathways and its potential as a therapeutic agent.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of benzyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}butanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-{[3-(2-hydroxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}butanoate
- Benzyl 2-{[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}butanoate
Uniqueness
Benzyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}butanoate is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
benzyl 2-[3-(2-methoxyphenyl)-4-oxochromen-7-yl]oxybutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O6/c1-3-23(27(29)32-16-18-9-5-4-6-10-18)33-19-13-14-21-25(15-19)31-17-22(26(21)28)20-11-7-8-12-24(20)30-2/h4-15,17,23H,3,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBLZCQYAWWDOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC1=CC=CC=C1)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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